molecular formula C7H16ClN3O2S B11727351 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride

2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride

Cat. No.: B11727351
M. Wt: 241.74 g/mol
InChI Key: PUDRIFKGLXQFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is an organic compound with the molecular formula C7H15N3O2S·HCl. It is a derivative of amino acids and is commonly used in scientific research due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride typically involves the reaction of citrulline with methylthioamine. The reaction is carried out under controlled conditions, often requiring the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide. By inhibiting NOS, the compound reduces the levels of nitric oxide, which can have various physiological effects, including vasoconstriction and reduced inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H16ClN3O2S

Molecular Weight

241.74 g/mol

IUPAC Name

2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H

InChI Key

PUDRIFKGLXQFOM-UHFFFAOYSA-N

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.